molecular formula C15H24 B1197444 Aristolochene CAS No. 26620-71-3

Aristolochene

Cat. No. B1197444
CAS RN: 26620-71-3
M. Wt: 204.35 g/mol
InChI Key: YONHOSLUBQJXPR-NFAWXSAZSA-N
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Description

(-)-aristolochene is an aristolochene. It is an enantiomer of a (+)-aristolochene.

Scientific Research Applications

Crystal Structure and Enzymatic Function

The study of aristolochene synthase, an enzyme that catalyzes the conversion of farnesyl diphosphate to aristolochene, has provided significant insights into the structural and functional aspects of terpenoid cyclases. The crystal structure of aristolochene synthase from Penicillium roqueforti and Aspergillus terreus reveals the enzyme's active site features and its role in the cyclization process. This structural information is critical for understanding the molecular basis of terpenoid biosynthesis and has implications for the evolutionary divergence of terpenoid cyclases across species (Caruthers et al., 2000); (Shishova et al., 2007).

Enzyme Mechanism and Substrate Specificity

The purification, cloning, and expression of aristolochene synthase from Aspergillus terreus have facilitated the exploration of the enzyme's mechanism and substrate specificity. Understanding how aristolochene synthase processes its substrate, farnesyl diphosphate, to produce aristolochene, sheds light on the enzyme's catalytic precision and the factors influencing product specificity (Cane & Kang, 2000).

Catalytic Insights and Mutational Analysis

Research has also focused on understanding the catalytic mechanism of aristolochene synthase through the binding of substrate and carbocation intermediate analogues. These studies reveal the enzyme's ability to control the formation of specific products through a highly precise catalytic mechanism. Moreover, site-directed mutagenesis has provided further insights into the role of active site residues, highlighting the enzyme's capability to manipulate carbocation intermediates for specific hydrocarbon product formation (Chen et al., 2013); (Felicetti & Cane, 2004).

properties

CAS RN

26620-71-3

Product Name

Aristolochene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15+/m1/s1

InChI Key

YONHOSLUBQJXPR-NFAWXSAZSA-N

Isomeric SMILES

C[C@@H]1CCCC2=CC[C@H](C[C@@]12C)C(=C)C

SMILES

CC1CCCC2=CCC(CC12C)C(=C)C

Canonical SMILES

CC1CCCC2=CCC(CC12C)C(=C)C

Other CAS RN

26620-71-3

synonyms

aristolochene

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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